molecular formula C19H15ClO5 B2857871 Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300557-29-3

Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2857871
CAS No.: 300557-29-3
M. Wt: 358.77
InChI Key: YWEDPYGUQRFFLS-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a 1-benzofuran core substituted with a methyl group at position 2, an ethyl carboxylate group at position 3, and a 4-chlorobenzoyloxy moiety at position 5. The 4-chlorobenzoyloxy group (Cl-C₆H₄-CO-O-) introduces steric bulk and electron-withdrawing properties due to the chlorine atom and carbonyl functionality. This compound is of interest in medicinal and synthetic chemistry, as benzofuran derivatives are known for their biological activities and utility as intermediates in organic synthesis .

Properties

IUPAC Name

ethyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-3-23-19(22)17-11(2)24-16-9-8-14(10-15(16)17)25-18(21)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEDPYGUQRFFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the 4-chlorobenzoyl group enhances its pharmacological profile by potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The benzofuran moiety is particularly noted for its ability to interact with various enzymes and receptors in the body.

1. Enzyme Inhibition

A study highlighted the inhibitory effects of benzofuran derivatives on specific enzymes, such as enteropeptidase. The introduction of electron-withdrawing groups like chlorine enhances the reactivity and affinity of these compounds towards their targets, leading to lower IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in vitro. For instance, related compounds exhibited IC50 values in the nanomolar range, indicating potent enzyme inhibition .

2. Antiviral Activity

Benzofuran derivatives have shown promising results against viral targets. Molecular docking studies suggest that these compounds can effectively bind to viral polymerases, inhibiting their activity. For example, certain benzofuran-based compounds demonstrated strong binding affinities against the HCV NS5B enzyme, making them potential candidates for antiviral drug development .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Biological Activity IC50 Value (nM) Target Reference
Enzyme Inhibition68 - 180Enteropeptidase
Antiviral Activity-HCV NS5B RNA-dependent RNA polymerase
Cytotoxicity-Various cancer cell lines

Case Study 1: Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways, which has been observed in related benzofuran compounds .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory potential of benzofuran derivatives, noting that they significantly reduced pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Molecular Comparison of Benzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate (Target) C₁₉H₁₅ClO₅ ~362.78* - 4-Chlorobenzoyloxy (position 5) Electron-withdrawing Cl enhances stability; bulky group affects steric hindrance
2-Methoxythis compound C₂₀H₁₇ClO₆ 388.80 - 2-Methoxyethyl ester (position 3) Increased polarity due to methoxy group; higher solubility in polar solvents
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₄O₅ 262.26 - Acetyloxy (position 5) Smaller substituent reduces steric hindrance; lower molecular weight
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate C₁₄H₁₃NO₄ 263.26 - Cyanomethoxy (position 5) Nitrile group introduces potential for hydrogen bonding; higher reactivity
Ethyl 6-bromo-5-[(4-chlorobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate C₂₄H₁₆BrClO₅ 499.75 - Bromine (position 6), phenyl (position 2) Bromine increases molecular weight and lipophilicity; phenyl enhances π-π interactions

*Calculated molecular weight based on formula C₁₉H₁₅ClO₅.

Key Comparative Insights

In contrast, the acetyloxy group in the derivative from is smaller and less electron-withdrawing, which may enhance reactivity in ester hydrolysis . The cyanomethoxy group () introduces a nitrile functionality, which could participate in dipole-dipole interactions or serve as a reactive site for further modifications .

Steric and Polar Effects :

  • The 2-methoxyethyl ester () increases polarity compared to the ethyl ester in the target compound, improving solubility in aqueous or polar organic solvents. This modification is advantageous in drug formulation .
  • The bromo and phenyl substituents () significantly increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .

Synthetic routes for benzofuran derivatives often involve propargylation or esterification steps, as seen in and , with substituents influencing reaction yields and purification requirements .

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